

Application Notes and Protocols for Nitrocyclopropane Derivatives in Energetic Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitrocyclopropane*

Cat. No.: *B1651597*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocyclopropane derivatives are a class of energetic materials that have garnered interest due to the combination of a highly strained three-membered ring and the presence of energetic nitro groups. The ring strain inherent in the cyclopropane moiety contributes significantly to the heat of formation, potentially leading to a greater energy release upon decomposition compared to analogous acyclic compounds. The introduction of one or more nitro groups, which act as oxidizers, further enhances the energetic potential of these molecules. This combination makes **nitrocyclopropane** derivatives promising candidates for the development of novel explosives and propellants.

These application notes provide an overview of the known properties of select **nitrocyclopropane** derivatives, detail their synthesis, and explore the relationship between their structure and energetic performance. Due to the limited availability of experimental data in the public domain, some of the presented information is based on computational studies.

Data Presentation

The following table summarizes the available quantitative data for select **nitrocyclopropane** derivatives. It is important to note that experimental detonation performance and sensitivity

data for many of these compounds are not readily available in the reviewed literature. The enthalpy of formation values are derived from computational studies and serve as a theoretical indicator of energetic potential.

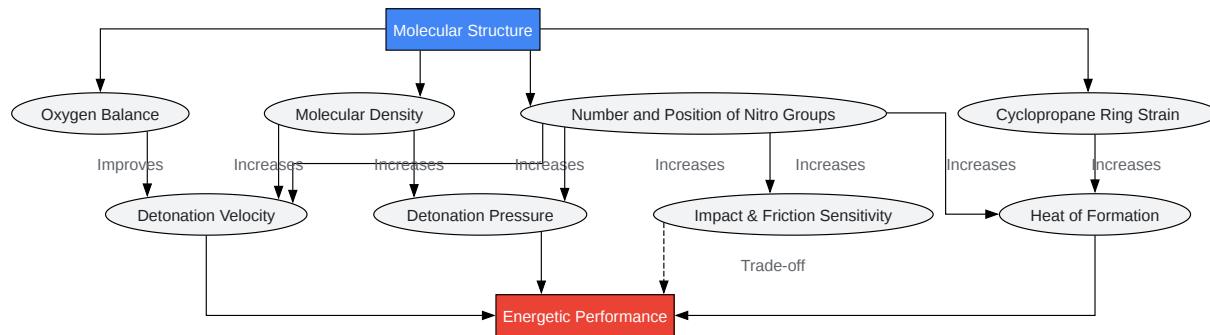
Compound Name	Molecular Formula	Structure	Density (g/cm³)	Enthalpy of Formation (kJ/mol)	Detonation Velocity (km/s)	Detonation Pressure (GPa)	Impact Sensitivity (J)
1,1-							
Dinitrocyclopropane	C ₃ H ₄ N ₂ O ₄	Not Reported	Calculate d: +83.7	Not Reported	Not Reported	Not Reported	Not Reported
trans-1,2-							
Dinitrocyclopropane	C ₃ H ₄ N ₂ O ₄	1.59[1]	Calculate d: +62.8	Not Reported	Not Reported	Not Reported	Not Reported
1,1,2-							
Trinitrocyclopropane	C ₃ H ₃ N ₃ O ₆	Not Reported	Calculate d: +150.6	Not Reported	Not Reported	Not Reported	Not Reported
1,2,3-							
Trinitrocyclopropane	C ₃ H ₃ N ₃ O ₆	Not Reported	Calculate d: +125.5	Not Reported	Not Reported	Not Reported	Not Reported
1,1,2,2-							
Tetranitrocyclopropane	C ₃ H ₂ N ₄ O ₈	Not Reported	Calculate d: +217.6	Not Reported	Not Reported	Not Reported	Not Reported
Hexanitrocyclopropane							
Hexanitrocyclopropane	C ₃ N ₆ O ₁₂	Not Reported	Calculate d: +389.1	Not Reported	Not Reported	Not Reported	Not Reported

Note: Enthalpy of formation values are calculated and should be considered as theoretical estimates.

Visualizations

Synthesis Workflow for Dinitrocyclopropanes

The following diagram illustrates a general synthetic pathway for the preparation of **dinitrocyclopropane** derivatives, which typically involves the formation of a dinitronate precursor followed by a cyclization step.



[Click to download full resolution via product page](#)

A generalized synthetic scheme for **dinitrocyclopropane** derivatives.

Structure-Performance Relationship

The energetic performance of **nitrocyclopropane** derivatives is intrinsically linked to their molecular structure. The following diagram illustrates the key relationships between structural features and energetic properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Energetic Gem-dinitro Salts with Improved Thermal Stability by Incorporating with A Fused Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Nitrocyclopropane Derivatives in Energetic Materials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1651597#use-of-nitrocyclopropane-derivatives-in-energetic-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com